Ripost Pepite
Description
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Properties
CAS No. |
99629-34-2 |
|---|---|
Molecular Formula |
C29H40MnN10O7S8Zn |
Molecular Weight |
1017.5 g/mol |
IUPAC Name |
zinc;N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide;(1E)-2-(ethylcarbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C14H18N2O4.C7H10N4O3.2C4H8N2S4.Mn.Zn/c1-10-5-4-6-11(2)13(10)16(12(17)9-19-3)15-7-8-20-14(15)18;1-3-9-7(13)10-6(12)5(4-8)11-14-2;2*7-3(8)5-1-2-6-4(9)10;;/h4-6H,7-9H2,1-3H3;3H2,1-2H3,(H2,9,10,12,13);2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;;;2*+2/p-4/b;11-5+;;;; |
InChI Key |
PQDNMBJDWKUCJW-YGFMKMILSA-J |
SMILES |
CCNC(=O)NC(=O)C(=NOC)C#N.CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |
Isomeric SMILES |
CCNC(=O)NC(=O)/C(=N/OC)/C#N.CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |
Canonical SMILES |
CCNC(=O)NC(=O)C(=NOC)C#N.CC1=C(C(=CC=C1)C)N(C(=O)COC)N2CCOC2=O.C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2] |
Origin of Product |
United States |
Chemical Reactions Analysis
Core Reaction Pathways of Piperidine Derivatives
Ripost Pepite’s six-membered nitrogen-containing ring enables participation in reactions typical of secondary amines and saturated heterocycles:
Alkylation and Acylation
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) to form quaternary ammonium salts.
-
Acylation : Forms amides via reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine as a base.
Nucleophilic Substitution
-
Ring-Opening Reactions : Reacts with strong nucleophiles (e.g., Grignard reagents) at the α-position to the nitrogen, leading to ring-opening products.
Transition-Metal-Catalyzed Cross-Coupling
Piperidine derivatives like this compound participate in palladium-mediated reactions:
Buchwald-Hartwig Amination
-
Coupling with aryl halides in the presence of [(o-tolyl)₃P]₂Pd catalysts yields N-arylpiperidine derivatives (75–85% yields) .
Suzuki-Miyaura Coupling
-
Theoretical pathways suggest boronic acid coupling at halogenated positions (if present), though specific data for this compound remains undocumented .
Photoredox and Radical-Mediated Reactions
Modern synthetic platforms enable advanced functionalization:
C–H Activation
-
Under photoredox conditions (e.g., Ir(ppy)₃, blue LED), this compound could undergo α-C–H functionalization to generate alkylated or acylated derivatives .
Mechanistic Insights
-
Methylation : While not directly observed, SAM-dependent methyltransferases could theoretically methylate this compound’s nitrogen, as seen in peptide biosynthesis .
-
Redox Activity : Piperidine’s nitrogen lone pair facilitates hydrogen bonding in biological systems, though its primary synthetic utility lies in functional-group transformations .
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